

Benzyl 3-tosyloxazetidine-1-carboxylate molecular structure and weight

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Compound of Interest

Compound Name: *Benzyl 3-tosyloxazetidine-1-carboxylate*

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An In-depth Technical Guide to **Benzyl 3-tosyloxazetidine-1-carboxylate**

For researchers, scientists, and professionals in drug development, understanding the properties and potential applications of novel chemical entities is paramount. **Benzyl 3-tosyloxazetidine-1-carboxylate** is a key intermediate in the synthesis of various substituted azetidine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, weight, a detailed synthetic protocol, and its potential role in the drug discovery workflow.

Molecular Structure and Properties

Benzyl 3-tosyloxazetidine-1-carboxylate features an azetidine ring functionalized with a benzyl carbamate on the nitrogen atom and a tosylate leaving group at the 3-position. The tosylate is an excellent leaving group, making this position susceptible to nucleophilic substitution, thus allowing for the introduction of a wide variety of functional groups.

Quantitative Data Summary

Property	Value
Molecular Formula	C ₁₈ H ₁₉ NO ₅ S
Molecular Weight	361.41 g/mol
IUPAC Name	Benzyl 3-[[[4-methylphenyl)sulfonyl]oxy]azetidine-1-carboxylate
Alternative Name	3-[[[4-Methylphenyl)sulfonyl]oxy]-phenylmethyl-1-azetidinecarboxylic Acid Ester[1]
CAS Number	Not readily available
Precursor Compound	Benzyl 3-hydroxyazetidine-1-carboxylate[2][3][4]
Precursor Mol. Wt.	207.23 g/mol [2][3]
Precursor Mol. Formula	C ₁₁ H ₁₃ NO ₃ [2][3]

Experimental Protocol: Synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate

The following is a representative protocol for the synthesis of **Benzyl 3-tosyloxyazetidine-1-carboxylate** via the tosylation of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. This method is adapted from a general procedure for alcohol tosylation.[5]

Materials:

- Benzyl 3-hydroxyazetidine-1-carboxylate
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar

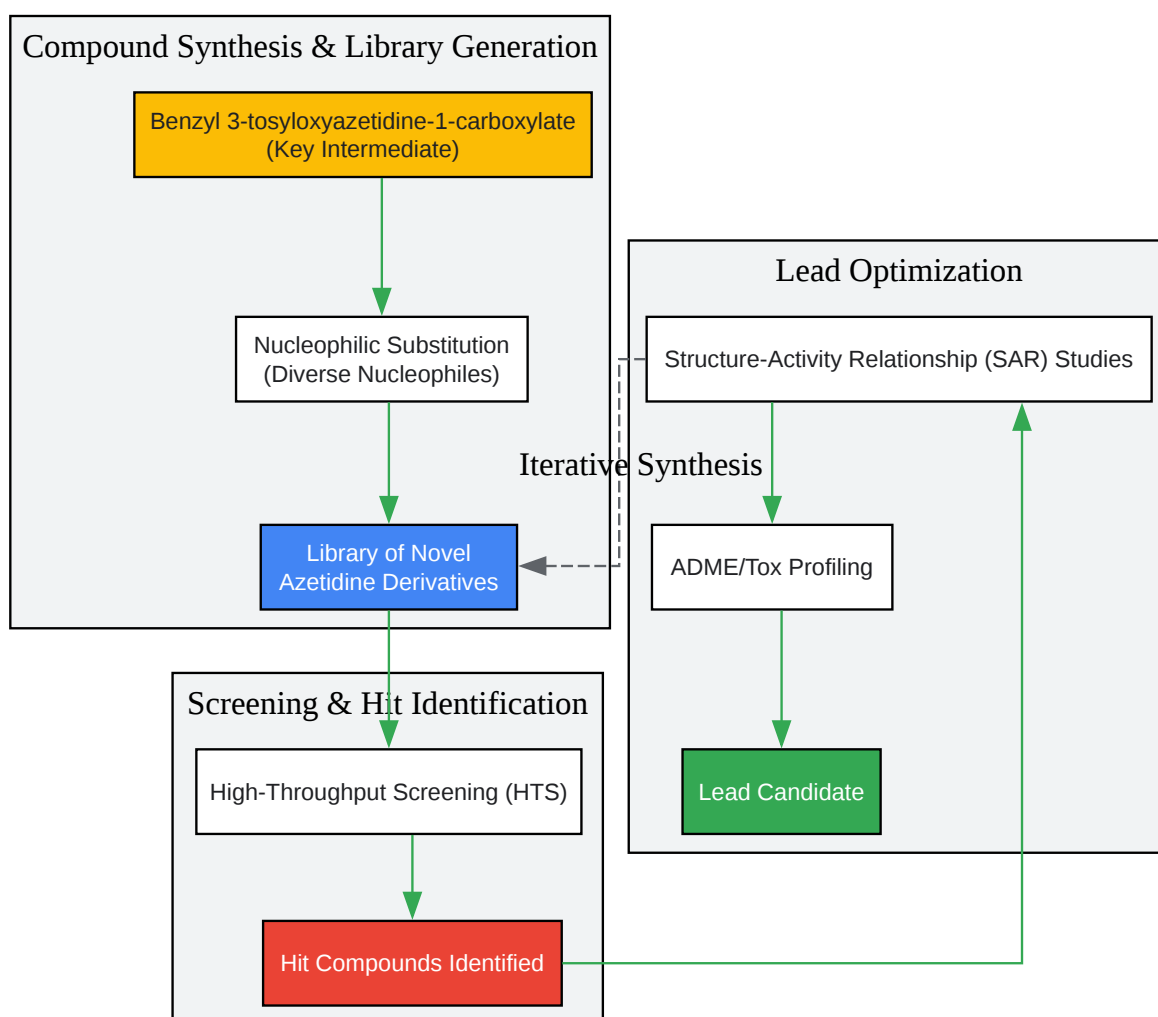
- Round-bottom flask
- Ice bath
- Standard laboratory glassware for workup and purification

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Base:** To the cooled solution, add pyridine (1.5 equivalents) dropwise.
- **Addition of Tosylating Agent:** Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Benzyl 3-tosyloxyazetidine-1-carboxylate**.

Role in Drug Discovery Workflow

Azetidine derivatives are increasingly utilized in drug discovery to enhance physicochemical properties and explore novel chemical space.[6][7][8][9] **Benzyl 3-tosyloxazetidine-1-carboxylate** serves as a versatile building block for creating libraries of novel compounds for biological screening. The following diagram illustrates a typical workflow.



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Caption: Drug discovery workflow using a key azetidine intermediate.

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